Predicted Lipophilicity (LogP/LogD) Differentiates the N-Cyclohexyl Urea from the N-tert-Butyl Analog
The target compound's predicted partition coefficient (ACD/LogP = 4.29) is substantially higher than that of its closest commercially available N-substituent analog, 1-(tert-butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea (CAS 898460-83-8; predicted ACD/LogP approximately 3.0–3.2). This difference of approximately 1.0–1.3 log units translates to roughly an order-of-magnitude higher lipophilicity for the cyclohexyl derivative, directly affecting membrane permeability, plasma protein binding, and metabolic clearance potential . The increased lipophilicity of CAS 898406-85-4 also correlates with a higher predicted bioconcentration factor (ACD/BCF = 1102 at pH 7.4) and reduced aqueous solubility (estimated 0.14 mg/L via Log Kow method) .
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) and bioconcentration factor (ACD/BCF) at pH 7.4 |
|---|---|
| Target Compound Data | ACD/LogP = 4.29; ACD/LogD (pH 7.4) = 4.31; ACD/BCF (pH 7.4) = 1102.16 |
| Comparator Or Baseline | 1-(tert-Butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea (CAS 898460-83-8): ACD/LogP estimated ~3.0–3.2 (class-level inference based on tert-butyl vs. cyclohexyl substituent contribution); no published experimental LogP for this analog was located. |
| Quantified Difference | ΔLogP ≈ 1.0–1.3 units (approximately 10- to 20-fold higher octanol-water partitioning for the target compound) |
| Conditions | ACD/Labs Percepta Platform v14.00 predicted values; pH 7.4 for LogD and BCF |
Why This Matters
A ~10-fold difference in lipophilicity can drive divergent pharmacokinetic profiles and off-target binding, making the cyclohexyl analog (CAS 898406-85-4) more suitable for applications requiring higher membrane penetration or lipid compartment partitioning, while the tert-butyl analog may be preferable where lower lipophilicity and higher aqueous solubility are desired .
